molecular formula C24H24N6O4 B2466668 (E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate CAS No. 540775-28-8

(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate

Cat. No. B2466668
CAS RN: 540775-28-8
M. Wt: 460.494
InChI Key: SITWTBLTOGFRPM-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)-2-methoxyphenyl 2-methylbenzoate is a useful research compound. Its molecular formula is C24H24N6O4 and its molecular weight is 460.494. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has explored the antioxidant properties of derivatives of 1,2,4-triazolo[4,3-b][1,2,4]triazines, a category to which the compound belongs. These studies have shown that depending on their structure, these compounds exhibit both antioxidant and prooxidant properties, with potential implications for treating diseases related to oxidative stress, such as atherosclerosis and Alzheimer's disease (Novodvorskyi et al., 2020).

Inhibitory Effects on CYP1A1 Activity

Another study focuses on the synthesis and structural elucidation of novel fused 1,2,4-triazine derivatives, including the inhibition of CYP1A1 activity. This is significant for anticancer drug development, as these compounds showed high inhibitory effects, suggesting their potential as anticancer agents (El Massry et al., 2012).

Antimicrobial Activities

1,2,4-Triazole derivatives, a related group to the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against various microorganisms, indicating their potential use in treating bacterial and fungal infections (Bektaş et al., 2007).

Antitumor Activity

Several 1,2,4-triazolo[3,4-f]-1,2,4-triazines related to formycin have been tested for their antitumor activity in cell culture. These compounds, which share a structural similarity with the compound , showed inhibitory effects against various cell lines, suggesting their potential as antitumor agents (Ramasamy et al., 1986).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related 1,2,4-triazine derivatives provides insight into their potential applications in various fields, including medicinal chemistry (Ivanov & Minyaev, 2020).

Mechanism of Action

properties

IUPAC Name

[4-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]-2-methoxyphenyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4/c1-15-8-6-7-9-17(15)22(32)34-18-11-10-16(12-19(18)33-5)13-26-30-21(31)20(24(2,3)4)28-29-14-25-27-23(29)30/h6-14H,1-5H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITWTBLTOGFRPM-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=NN3C(=O)C(=NN4C3=NN=C4)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=N/N3C(=O)C(=NN4C3=NN=C4)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.